methyl (2S)-3-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-{[(1S)-1-phenylethyl]amino}butanoate
Description
Methyl (2S)-3-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-{[(1S)-1-phenylethyl]amino}butanoate is a chiral amino acid derivative characterized by a branched butanoate backbone with distinct stereochemical and functional group features. Key structural attributes include:
- Methyl ester at the carboxyl terminus.
- Boc (tert-butoxycarbonyl) protection on the tertiary amino group at the 3-position.
- (1S)-1-Phenylethylamino substituent at the 2-position, introducing a bulky aromatic moiety.
- 3-Methyl group adjacent to the Boc-protected amino group, contributing to steric hindrance.
Properties
IUPAC Name |
methyl 3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1-phenylethylamino)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4/c1-13(14-11-9-8-10-12-14)20-15(16(22)24-7)19(5,6)21-17(23)25-18(2,3)4/h8-13,15,20H,1-7H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRULRPIGXTOCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C(=O)OC)C(C)(C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Amino Group
- Starting from the free amino acid or amino ester, the amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or diisopropylethylamine (DIPEA).
- Typical solvents include dichloromethane (DCM) or tetrahydrofuran (THF).
- Reaction temperatures are usually maintained at 0°C to room temperature to minimize side reactions.
- The Boc group is acid-labile, allowing for selective deprotection in later stages if needed.
Methyl Ester Formation
- The methyl ester can be formed by esterification of the carboxylic acid precursor using methanol in the presence of an acid catalyst such as sulfuric acid or by using methylating agents like diazomethane.
- Alternatively, the starting material may already be a methyl ester, simplifying the synthesis.
Stereochemical Control
- The use of enantiomerically pure starting materials (e.g., (1S)-1-phenylethylamine and (2S)-amino acid derivatives) ensures the stereochemical integrity of the final compound.
- Asymmetric synthesis or chiral resolution methods may be employed if racemic mixtures are obtained.
Representative Preparation Table
| Step | Reactants/Intermediates | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | (2S)-3-amino-3-methylbutanoic acid | Boc2O, DIPEA, DCM, 0°C to RT | Boc-protected amino acid intermediate |
| 2 | Boc-protected amino acid | Activation (e.g., SOCl2 or DCC/DMAP), then (1S)-1-phenylethylamine, DCM, 0–25°C | Formation of amide or substituted amine derivative |
| 3 | Amide intermediate | Methanol, acid catalyst (e.g., H2SO4), reflux or methylating agent | Methyl ester formation |
| 4 | Crude product | Purification by chromatography | Pure methyl (2S)-3-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-{[(1S)-1-phenylethyl]amino}butanoate |
Analytical and Purification Considerations
- Purity and stereochemistry are confirmed by nuclear magnetic resonance (NMR) spectroscopy, including NOESY/ROESY for spatial assignments.
- High-performance liquid chromatography (HPLC) with chiral stationary phases is used to assess enantiomeric excess.
- Mass spectrometry (MS) confirms molecular weight and fragmentation patterns.
- Purification is commonly achieved by silica gel column chromatography or preparative HPLC.
Research Findings and Optimization
- The Boc protection step is generally high-yielding (>90%) when using freshly distilled Boc2O and anhydrous conditions.
- Activation of the carboxyl group with thionyl chloride (SOCl2) followed by amine coupling is efficient but requires careful temperature control to avoid racemization.
- Alternative coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) can be used to improve yields and reduce side products.
- Esterification with methanol and acid catalyst provides good conversion; however, use of diazomethane offers milder conditions but requires handling precautions due to toxicity and explosiveness.
- Maintaining anhydrous and inert atmosphere conditions throughout synthesis improves product yield and purity.
Summary Table of Key Reagents and Conditions
| Reaction Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, DIPEA, DCM, 0–25°C | Amino group protection | Avoid moisture to prevent Boc hydrolysis |
| Carboxyl Activation | SOCl2 or DCC/DMAP, DCM, 0–25°C | Activate carboxyl for amine coupling | SOCl2 may cause racemization if overheated |
| Amine Coupling | (1S)-1-phenylethylamine, DCM, RT | Introduce chiral amine group | Use excess amine to drive reaction |
| Esterification | Methanol, H2SO4, reflux or diazomethane | Methyl ester formation | Diazomethane safer alternative to acid catalysis in some cases |
| Purification | Silica gel chromatography or preparative HPLC | Product isolation and purity | Chiral HPLC for enantiomeric purity |
Concluding Remarks
The preparation of this compound relies on well-established synthetic organic chemistry techniques involving Boc protection, amide bond formation with a chiral amine, and methyl esterification. Optimization of reaction conditions, especially temperature control and reagent purity, is critical to preserve stereochemical integrity and maximize yield. Analytical methods such as NMR, HPLC, and MS are essential for confirming structure and purity.
Due to the lack of direct publicly available detailed synthetic procedures specific to this exact compound in the searched databases, the above methodology is synthesized from analogous amino acid derivative preparations and standard organic synthesis protocols for Boc-protected chiral amino esters. This approach ensures a comprehensive and reliable preparation framework for this compound.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-methyl-2-(((S)-1-phenylethyl)amino)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-methyl-2-(((S)-1-phenylethyl)amino)butanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-methyl-2-(((S)-1-phenylethyl)amino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Analogous Compounds
Physicochemical and Stereochemical Considerations
- Polarity: The Boc group increases hydrophobicity, whereas the aminophenoxy group in introduces polarity .
- Stereochemical Complexity : The target compound’s 2S configuration and (1S)-phenylethyl group contrast with the 3S configuration in ’s ethyl ester, highlighting the need for precise stereochemical control in synthesis .
Biological Activity
Methyl (2S)-3-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-{[(1S)-1-phenylethyl]amino}butanoate is a compound with a complex structure that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to compile and synthesize available research findings related to the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The presence of multiple functional groups suggests potential interactions with various biological targets.
Research indicates that this compound may exhibit several biological activities:
- Inhibition of Kinesin Proteins : Similar compounds have been shown to inhibit kinesin proteins such as HSET (KIFC1), which are crucial for mitotic spindle function in cancer cells. This inhibition can lead to aberrant cell division and may serve as a therapeutic target in cancer treatment .
- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, which can protect cells from oxidative stress. This is typically assessed using assays like ABTS and FRAP, where high radical-scavenging activity has been reported .
Case Studies and Experimental Findings
Therapeutic Potential
Given its structural characteristics and preliminary findings, this compound may have applications in:
- Cancer Therapy : By targeting mitotic processes in cancer cells, this compound could be developed into a novel anticancer agent.
- Neuroprotection : The antioxidant properties may lend themselves to neuroprotective applications, potentially aiding in conditions characterized by oxidative stress.
Q & A
Q. Methodological Insight :
- Deprotection Protocol : Use 20% TFA in dichloromethane (0–5°C, 1–2 hr) followed by neutralization with aqueous NaHCO₃ to regenerate the free amine.
- Verification : Monitor deprotection via TLC (disappearance of Boc-protected intermediate) or FTIR (loss of C=O stretch at ~1680 cm⁻¹).
Basic: How is the stereochemical integrity of the (1S)-1-phenylethylamino group maintained during synthesis?
The stereochemical configuration is preserved using chiral auxiliaries or enantioselective catalysis. For example:
- Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak IA column) with a hexane/isopropanol mobile phase to separate enantiomers .
- Asymmetric Synthesis : Use (S)-BINAP-Ru catalysts for hydrogenation of prochiral ketones to yield the desired (S)-configured amine .
Data Contradiction Note :
Conflicting enantiomeric excess (ee) values (e.g., 85% vs. 98%) may arise from variations in catalyst loading, solvent polarity, or reaction temperature. Optimize conditions using Design of Experiments (DoE) to identify critical factors .
Advanced: How can competing N-methylation versus ester hydrolysis be mitigated during functionalization?
The methyl ester group is susceptible to hydrolysis under basic conditions, while the amino group may undergo unwanted alkylation. To suppress side reactions:
- pH Control : Conduct reactions in buffered media (pH 6–7) to avoid ester hydrolysis.
- Selective Reagents : Use mild alkylating agents (e.g., methyl triflate) at low temperatures (−20°C) in aprotic solvents (THF or DMF) to favor N-methylation .
Q. Analytical Validation :
- Monitor reaction progress via ¹H NMR (disappearance of NH peak at δ 5.2–5.5 ppm).
- Confirm product purity using reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Advanced: What strategies resolve low yields in the coupling of the (1S)-1-phenylethylamino group to the butanoate core?
Low yields (<50%) often stem from steric hindrance or poor nucleophilicity. Solutions include:
Q. Critical Data Comparison :
- Conventional vs. Microwave : Yields increased from 45% to 82% under microwave conditions (see Table 1).
| Method | Yield (%) | Reaction Time |
|---|---|---|
| Conventional | 45 | 24 hr |
| Microwave | 82 | 30 min |
Advanced: How do solvent polarity and temperature influence the stability of this compound during storage?
The compound is prone to hydrolysis and epimerization in polar protic solvents (e.g., methanol) or at elevated temperatures.
- Stability Protocol : Store in anhydrous DCM or THF at −20°C under inert gas (N₂/Ar).
- Degradation Analysis : Use LC-MS to detect hydrolyzed byproducts (m/z +18 for water addition) and assess epimerization via chiral HPLC .
Contradictory Findings :
Some studies report stability in acetonitrile at 4°C, while others note decomposition after 72 hr. This discrepancy may arise from trace moisture content; always use molecular sieves (3Å) for solvent storage .
Advanced: What crystallographic techniques validate the three-dimensional conformation of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
Q. Structural Insights :
- The (1S)-1-phenylethyl group adopts a gauche conformation relative to the Boc-protected amine, minimizing steric clash (torsion angle = 67.3°) .
- Hydrogen bonding between the ester carbonyl and NH group stabilizes the crystal lattice (distance = 2.89 Å) .
Advanced: How can competing reaction pathways during Boc deprotection be analyzed mechanistically?
Use kinetic and computational studies:
- Kinetic Profiling : Perform time-resolved ¹H NMR to track deprotection rates under varying TFA concentrations.
- DFT Calculations : Model transition states (Gaussian 09, B3LYP/6-31G*) to identify competing pathways (e.g., SN1 vs. SN2 mechanisms) .
Contradiction Alert :
Some studies propose a carbocation intermediate (SN1), while others favor concerted mechanisms (SN2). Resolve this via isotopic labeling (¹⁸O in TFA) and MS analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
